

Spectroscopic Data for 1-tert-butyl-3-ethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-tert-Butyl-3-ethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon **1-tert-butyl-3-ethylbenzene**. The information presented herein is intended to support research and development activities by providing detailed spectral analysis, experimental methodologies, and structural elucidation.

Compound Overview

IUPAC Name: **1-tert-butyl-3-ethylbenzene** Molecular Formula: C₁₂H₁₈ Molecular Weight: 162.27 g/mol CAS Number: 14411-56-4

1-tert-butyl-3-ethylbenzene is a disubstituted aromatic compound with a tert-butyl and an ethyl group at the 1 and 3 positions of the benzene ring, respectively. Its structural features give rise to a unique spectroscopic fingerprint, which is detailed in the following sections.

Mass Spectrometry (MS)

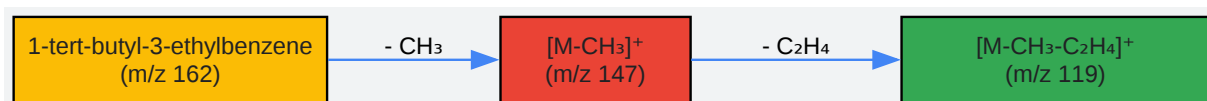
Mass spectrometry of **1-tert-butyl-3-ethylbenzene** provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

Table 1: Mass Spectrometry Data

Property	Value
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M^+)	m/z 162
Key Fragments	m/z 147, 119

Note: Relative intensities for the key fragments are not publicly available in the searched databases.

The mass spectrum is characterized by the presence of the molecular ion peak at m/z 162. The primary fragmentation pathway involves the loss of a methyl group (CH_3) from the tert-butyl substituent, resulting in a stable benzylic carbocation at m/z 147. Subsequent loss of an ethylene molecule (C_2H_4) from the ethyl group leads to the fragment at m/z 119.[1]



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Caption: Mass spectrometry fragmentation pathway of **1-tert-butyl-3-ethylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of **1-tert-butyl-3-ethylbenzene** by providing information about the chemical environment of the hydrogen (1H NMR) and carbon (^{13}C NMR) atoms.

Disclaimer: Experimentally determined high-resolution NMR data with assigned chemical shifts and coupling constants for **1-tert-butyl-3-ethylbenzene** is not readily available in public spectral databases. The following data is predicted based on standard chemical shift values for similar aromatic compounds and substituent effects. These values should be considered as estimates and require experimental verification.

Table 2: Predicted 1H NMR Data (Solvent: $CDCl_3$, Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2-7.0	m	4H	Aromatic protons
2.64	q	2H	-CH ₂ - (Ethyl group)
1.31	s	9H	-C(CH ₃) ₃ (tert-Butyl group)
1.24	t	3H	-CH ₃ (Ethyl group)

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)	Assignment
~151	Quaternary C (tert-Butyl attached)
~144	Quaternary C (Ethyl attached)
~128-124	Aromatic CH
~34	Quaternary C (tert-Butyl)
~31	-C(CH ₃) ₃ (tert-Butyl group)
~29	-CH ₂ - (Ethyl group)
~15	-CH ₃ (Ethyl group)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **1-tert-butyl-3-ethylbenzene** based on the absorption of infrared radiation at specific wavenumbers.

Disclaimer: A detailed list of experimentally verified IR absorption peaks for **1-tert-butyl-3-ethylbenzene** is not publicly available. The data presented is based on typical absorption ranges for substituted benzenes and alkyl groups.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch (tert-Butyl and Ethyl)
~1600, ~1480	Medium-Weak	Aromatic C=C ring stretch
~1465	Medium	CH ₂ and CH ₃ bending
~1365	Medium	tert-Butyl C-H bending (umbrella mode)
~880-820	Strong	1,3-Disubstituted benzene C-H out-of-plane bend

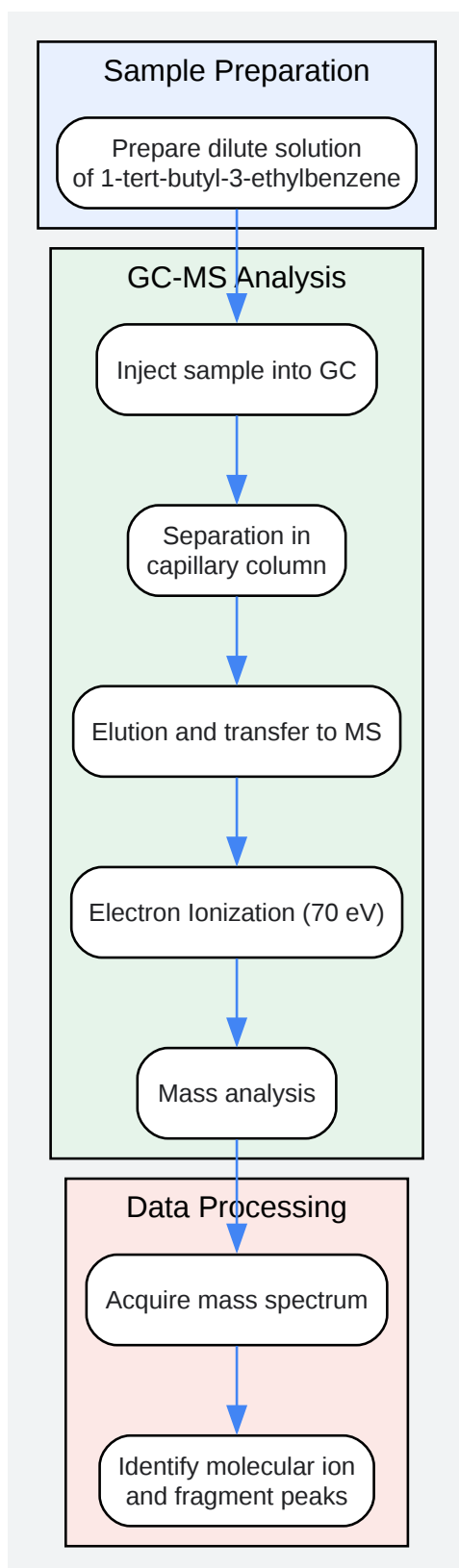
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **1-tert-butyl-3-ethylbenzene** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS).
 - Injector Temperature: 250 °C.
 - Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.

- MS Conditions:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Mode: Full scan.



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Caption: A generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **1-tert-butyl-3-ethylbenzene** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **1-tert-butyl-3-ethylbenzene** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

This guide provides a foundational set of spectroscopic data and methodologies for **1-tert-butyl-3-ethylbenzene**. For mission-critical applications, experimental verification of the predicted NMR and IR data is strongly recommended.

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References

- 1. 1-t-Butyl-3-ethylbenzene | C₁₂H₁₈ | CID 139753 - PubChem [pubchem.ncbi.nlm.nih.gov]
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